

# Fluvirucin B2: A Technical Overview of its Chemical Properties, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Fluvirucin B2 |           |
| Cat. No.:            | B1248873      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fluvirucin B2 is a naturally occurring 14-membered macrolactam glycoside with notable biological activities. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and molecular formula. A detailed exploration of its biosynthetic pathway is presented, complete with a visual representation of the enzymatic steps involved. Furthermore, this document summarizes the current understanding of Fluvirucin B2's biological effects, with a focus on its inhibitory action against phosphatidylinositol-specific phospholipase C and its antiviral properties against the influenza A virus. Quantitative data from key studies are presented in a structured format, and the methodologies for the cited experiments are detailed to facilitate reproducibility and further investigation.

# **Chemical and Physical Properties**

**Fluvirucin B2** is a complex macrolactam characterized by a 14-membered ring structure with an attached aminosugar moiety. Its fundamental chemical and physical properties are summarized below.



| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| CAS Number        | 137120-28-6  | [1]       |
| Molecular Formula | C25H48N2O5   | [1]       |
| Molecular Weight  | 456.66 g/mol | [1]       |
| Synonyms          | Sch 38518    |           |

# **Biosynthesis of Fluvirucin B2**

The biosynthesis of **Fluvirucin B2** is a complex process involving a series of enzymatic reactions orchestrated by a dedicated gene cluster. The pathway commences with the formation of a  $\beta$ -alanine starter unit, which is then elongated by a polyketide synthase (PKS) assembly line. The following diagram illustrates the proposed biosynthetic pathway.



Click to download full resolution via product page

Proposed biosynthetic pathway of Fluvirucin B2.

## **Biological Activity and Mechanism of Action**

**Fluvirucin B2** has been shown to exhibit distinct biological activities, including enzyme inhibition and antiviral effects.

# Inhibition of Phosphatidylinositol-Specific Phospholipase C (PI-PLC)



A significant biochemical activity of **Fluvirucin B2** is its ability to inhibit phosphatidylinositol-specific phospholipase C (PI-PLC). Research has demonstrated that **Fluvirucin B2** can inhibit PI-PLC in the cytosol of A431 cells.

| Target Enzyme                     | Source            | IC50      | Reference |
|-----------------------------------|-------------------|-----------|-----------|
| Phosphatidylinositol-<br>Specific |                   |           |           |
| Phospholipase C (PI-              | A431 cell cytosol | 1.6 μg/mL |           |
| PLC)                              |                   |           |           |

The inhibition of PI-PLC suggests a potential role for **Fluvirucin B2** in modulating cellular signaling pathways that are dependent on inositol phosphate second messengers.

### **Antiviral Activity against Influenza A Virus**

**Fluvirucin B2** has been identified as an antibiotic with activity against the influenza A virus.[2] This antiviral property was determined through a cytopathic effect (CPE) reduction assay.

While the precise molecular mechanism of its anti-influenza activity has not been fully elucidated, the inhibition of host cell factors, such as PI-PLC, may play a role. The phosphatidylinositol signaling pathway is known to be involved in the replication of several viruses, and its disruption could interfere with the viral life cycle.

# Experimental Protocols Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

The antiviral activity of **Fluvirucin B2** against the influenza A virus was assessed using a cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells.[2] While the specific detailed protocol for **Fluvirucin B2** is not publicly available, a general methodology for such an assay is as follows:

 Cell Seeding: MDCK cells are seeded into 96-well microtiter plates and cultured until a confluent monolayer is formed.



- Compound Preparation: A stock solution of Fluvirucin B2 is prepared and serially diluted to obtain a range of test concentrations.
- Virus Inoculation: The cell monolayers are washed and then inoculated with a standardized amount of influenza A virus.
- Compound Treatment: Immediately after virus inoculation, the different dilutions of
   Fluvirucin B2 are added to the respective wells. Control wells include virus-only (no
   compound) and cell-only (no virus, no compound) controls.
- Incubation: The plates are incubated at an appropriate temperature and CO2 concentration for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 2-4 days).
- CPE Observation and Quantification: The cell monolayers are observed microscopically for the presence and extent of CPE. The reduction in CPE in the presence of the compound is quantified. This can be done visually or by using a cell viability dye (e.g., neutral red, crystal violet) followed by spectrophotometric measurement.
- Data Analysis: The concentration of the compound that reduces the cytopathic effect by 50% (EC50) is calculated from the dose-response curve.

### Conclusion

**Fluvirucin B2** is a macrolactam antibiotic with a well-characterized chemical structure and a complex biosynthetic pathway. Its demonstrated biological activities, particularly the inhibition of PI-PLC and its antiviral effects against the influenza A virus, make it a molecule of interest for further research and potential therapeutic development. The detailed information provided in this guide serves as a valuable resource for scientists and researchers working in the fields of natural product chemistry, microbiology, and antiviral drug discovery. Further investigation is warranted to fully elucidate the molecular mechanisms underlying its antiviral activity and to explore its therapeutic potential.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluvirucins A1, A2, B1, B2, B3, B4 and B5, new antibiotics active against influenza A virus.
   I. Production, isolation, chemical properties and biological activities PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fluvirucin B2: A Technical Overview of its Chemical Properties, Biosynthesis, and Biological Activities]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1248873#fluvirucin-b2-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com